4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m0/s1
. This indicates that the compound has a molecular weight of 357.36 . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 357.36 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Analysis
- The compound and its derivatives have been synthesized to explore their potential as enzyme inhibitors. For instance, derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids were synthesized to examine their inhibitory activities against human carbonic anhydrase I and II isoenzymes. These derivatives demonstrated strong inhibition capabilities, suggesting their potential in therapeutic applications related to enzyme regulation (Oktay et al., 2016).
- Another study focused on the kinetic and thermodynamic aspects of the oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate, proposing a reaction mechanism based on observed kinetics (Yogananth & Mansoor, 2015).
Applications in Nanotechnology and Medicinal Chemistry
- In the realm of nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid was utilized as a photolabile protecting group to achieve optical gating in synthetic ion channels. This application demonstrates the compound’s potential in developing light-induced controlled release systems, sensing, and information processing devices (Ali et al., 2012).
- The compound has also served as a foundation for creating derivatives with antimicrobial and analgesic activities. Research in this area includes the development of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids, showcasing the chemical's versatility in synthesizing biologically active substances (Koz’minykh et al., 2004).
Chemical Properties and Molecular Structure Analysis
- Studies have also delved into understanding the molecular and crystal structure of derivatives, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid. These analyses aid in revealing the compound's chemical behavior and potential for forming supramolecular structures, which is crucial for drug design and material science applications (Naveen et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
It is known that this compound is used in scientific research, including drug synthesis and biological assays, suggesting that it may interact with various biological targets.
Mode of Action
Similar compounds, such as substituted 4-oxobutanoic acids, have been studied for their oxidation reactions . These reactions are second-order, first-order each in oxidant and substrate . The oxidation rate increases linearly with [H?], establishing the hypobromous acidium ion, H2O?Br, as the reactive species .
Biochemical Pathways
Similar compounds, such as substituted 4-oxobutanoic acids, have been studied for their oxidation reactions . These reactions are part of larger biochemical pathways involving redox reactions .
Result of Action
It is known that this compound is used in scientific research, including drug synthesis and biological assays, suggesting that it may have various molecular and cellular effects.
Action Environment
It is known that this compound is stable at room temperature .
Eigenschaften
IUPAC Name |
4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKCNAATVIWRTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3479-47-8 |
Source
|
Record name | NSC163521 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC118536 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.